5-phenoxythiophene-2-carboxylic acid
Description
5-Phenoxythiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative characterized by a phenoxy group (-OPh) at the 5-position of the thiophene ring. Thiophene derivatives are renowned for their electron-rich aromatic systems, enabling applications in organic electronics, fluorescent materials, and as intermediates in drug synthesis .
Properties
CAS No. |
400715-46-0 |
|---|---|
Molecular Formula |
C11H8O3S |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenoxythiophene-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-bromothiophene-2-carboxylic acid with phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Another method involves the Suzuki-Miyaura coupling reaction, where 5-bromothiophene-2-carboxylic acid is coupled with phenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate. This reaction is usually performed in a solvent such as tetrahydrofuran or dimethylformamide under an inert atmosphere.
Industrial Production Methods
Industrial production of 5-phenoxythiophene-2-carboxylic acid may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Phenoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like bromine or chlorinating agents, solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Phenoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5-phenoxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Key Structural Features :
- Thiophene backbone : A five-membered aromatic ring containing sulfur.
- Carboxylic acid group at position 2: Enhances solubility and reactivity, facilitating condensation reactions (e.g., amide bond formation) .
Synthesis: The synthesis of 5-substituted thiophene-2-carboxylic acids often involves Suzuki-Miyaura cross-coupling reactions. For example, methyl 5-bromothiophene-2-carboxylate can react with phenoxy boronic acid to introduce the phenoxy group, followed by hydrolysis to yield the carboxylic acid .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of thiophene-2-carboxylic acid derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Key Research Findings
Synthetic Efficiency: Suzuki coupling achieves >80% yields for aryl-substituted thiophenes, but steric hindrance from bulky groups (e.g., phenoxy) may reduce efficiency .
Thermal Stability : Trifluoromethylphenyl derivatives exhibit superior thermal stability compared to phenyl analogues, making them suitable for high-temperature applications .
Biological Potency: 5-Phenoxythiophene-2-carboxylic acid derivatives demonstrate higher HIF activation than furan-based analogues (e.g., 5-phenylfuran-2-carboxylic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
